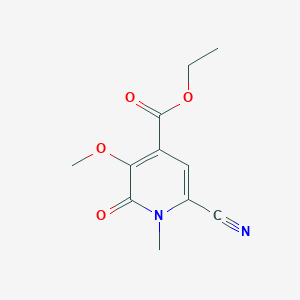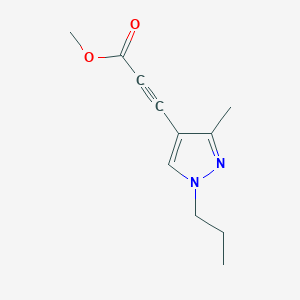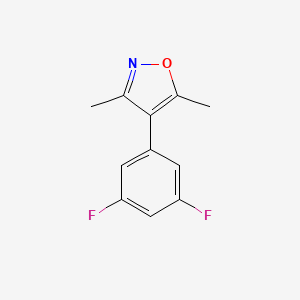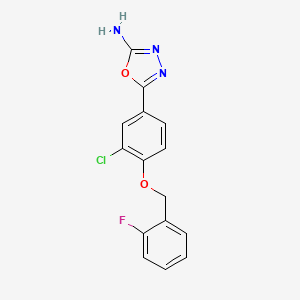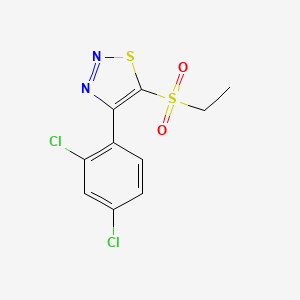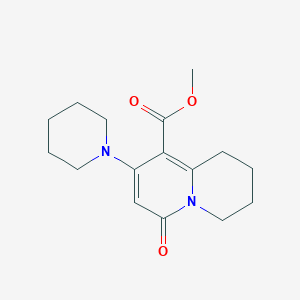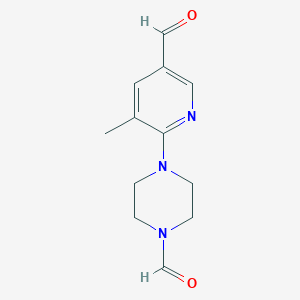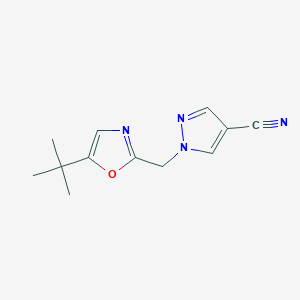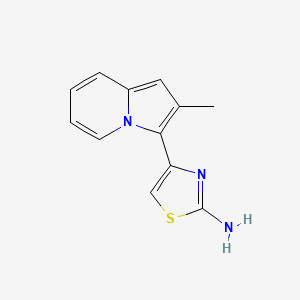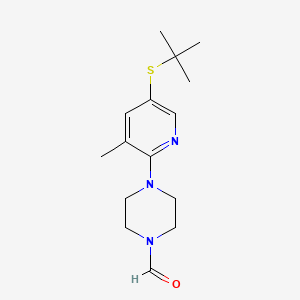
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a piperazine ring substituted with a carbaldehyde group and a tert-butylthio group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 3-methylpyridine and tert-butylthiol.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyridine intermediate.
Addition of the Carbaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a different position of the methyl group.
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde: Lacks the methyl group on the pyridine ring.
Uniqueness
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the tert-butylthio and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H23N3OS |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3OS/c1-12-9-13(20-15(2,3)4)10-16-14(12)18-7-5-17(11-19)6-8-18/h9-11H,5-8H2,1-4H3 |
Clé InChI |
VNNSCZRHNPOBOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCN(CC2)C=O)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


